Cas no 2640961-19-7 (N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide)

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide is a specialized pyrrolidine-based carboxamide derivative featuring a methoxypyrimidine substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motifs, which are often associated with bioactivity, particularly in targeting enzyme inhibition or receptor modulation. The tert-butyl group enhances steric stability, while the methoxypyrimidine moiety may contribute to binding affinity in biological systems. Its well-defined molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research applications.
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide structure
2640961-19-7 structure
商品名:N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
CAS番号:2640961-19-7
MF:C14H22N4O2
メガワット:278.350082874298
CID:5317404
PubChem ID:155799721

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2640961-19-7
    • AKOS040724307
    • N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
    • F6752-7578
    • N-(1,1-Dimethylethyl)-1-(5-methoxy-2-pyrimidinyl)-3-pyrrolidinecarboxamide
    • インチ: 1S/C14H22N4O2/c1-14(2,3)17-12(19)10-5-6-18(9-10)13-15-7-11(20-4)8-16-13/h7-8,10H,5-6,9H2,1-4H3,(H,17,19)
    • InChIKey: WYWCAFGWWWYWOX-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=NC=C(OC)C=N2)CCC(C(NC(C)(C)C)=O)C1

計算された属性

  • せいみつぶんしりょう: 278.17427596g/mol
  • どういたいしつりょう: 278.17427596g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

  • 密度みつど: 1.140±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 15.75±0.20(Predicted)

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6752-7578-10mg
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
2640961-19-7
10mg
$118.5 2023-09-07
Life Chemicals
F6752-7578-75mg
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
2640961-19-7
75mg
$312.0 2023-09-07
Life Chemicals
F6752-7578-2μmol
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
2640961-19-7
2μmol
$85.5 2023-09-07
Life Chemicals
F6752-7578-10μmol
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
2640961-19-7
10μmol
$103.5 2023-09-07
Life Chemicals
F6752-7578-15mg
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
2640961-19-7
15mg
$133.5 2023-09-07
Life Chemicals
F6752-7578-5μmol
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
2640961-19-7
5μmol
$94.5 2023-09-07
Life Chemicals
F6752-7578-4mg
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
2640961-19-7
4mg
$99.0 2023-09-07
Life Chemicals
F6752-7578-20μmol
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
2640961-19-7
20μmol
$118.5 2023-09-07
Life Chemicals
F6752-7578-1mg
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
2640961-19-7
1mg
$81.0 2023-09-07
Life Chemicals
F6752-7578-2mg
N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
2640961-19-7
2mg
$88.5 2023-09-07

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide 関連文献

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamideに関する追加情報

Introduction to N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide (CAS No. 2640961-19-7)

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2640961-19-7, represents a promising candidate for further exploration due to its unique structural and chemical properties. The presence of a tert-butyl group and a 5-methoxypyrimidin-2-yl moiety in its molecular structure suggests potential applications in the design of novel therapeutic agents.

The compound's structure is characterized by a pyrrolidine ring connected to a carboxamide functional group, with a methoxypyrimidine substituent attached to the pyrrolidine ring. This configuration not only makes it an interesting subject for synthetic chemistry but also opens up possibilities for its use in drug discovery. The N-tert-butyl group, in particular, is known for its ability to enhance the metabolic stability of molecules, making it a valuable feature for pharmaceutical applications.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways relevant to various diseases. The pyrrolidine scaffold is one such motif that has been extensively studied for its potential in creating bioactive compounds. Researchers have been exploring derivatives of pyrrolidine to develop drugs with improved efficacy and reduced side effects. N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide fits into this category, as it combines the favorable properties of both pyrrolidine and methoxypyrimidine moieties.

The methoxypyrimidine component of this compound has been implicated in various biological processes, including signal transduction and DNA repair mechanisms. Its structural similarity to natural nucleoside analogs makes it a potential candidate for inhibiting enzymes involved in these pathways. For instance, methoxypyrimidine derivatives have shown promise in preclinical studies as inhibitors of kinases and other enzymes that play crucial roles in cancer progression.

One of the most compelling aspects of N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide is its potential as a lead compound for drug development. The combination of the tert-butyl group and the 5-methoxypyrimidin-2-yl moiety suggests that it may exhibit both good solubility and oral bioavailability, which are critical factors for any successful therapeutic agent. Furthermore, its structural features may allow it to interact with biological targets in a unique manner, potentially leading to the discovery of new drugs with distinct mechanisms of action.

In the context of current research trends, this compound aligns well with the growing emphasis on rational drug design and structure-based drug discovery. The availability of computational tools and high-throughput screening techniques has made it possible to rapidly identify promising candidates like N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide for further investigation. Researchers are increasingly leveraging these technologies to design molecules with specific pharmacological profiles, and this compound represents a valuable addition to their arsenal.

The synthesis of N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the N-tert-butyl group typically involves tert-butylation reactions, while the attachment of the 5-methoxypyrimidin-2-yl moiety may require nucleophilic substitution or condensation reactions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, can be employed to streamline these processes and improve overall efficiency.

Evaluation of this compound's biological activity is crucial for determining its potential as a therapeutic agent. In vitro assays are commonly used to assess its interactions with various biological targets, including enzymes and receptors. Preliminary studies may focus on evaluating its binding affinity to relevant proteins and its ability to modulate downstream signaling pathways. Additionally, cell-based assays can provide insights into its effects on cellular processes such as proliferation, differentiation, and apoptosis.

The pharmacokinetic properties of N-tert-butyl-1-(5-methoxypyrimidin-2-yll)pyrrolidine)-3-carboxamide are also an important consideration in its development as a drug candidate. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be thoroughly characterized to ensure that it behaves favorably in vivo. Animal models can be utilized to study these parameters and provide valuable data on its safety and efficacy before human trials are conducted.

In conclusion, N--tert--butyl--(5--methoxy--pyrimidin--2--yI)--pyrrolidin--3--carboxamide (CAS No. 2640961--19--7) is a structurally interesting compound with potential applications in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration as a lead molecule for drug discovery efforts aimed at treating various diseases. With ongoing advancements in synthetic chemistry and computational biology, there is significant optimism that compounds like this will continue to contribute to the development of novel therapeutic agents that meet unmet medical needs.

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